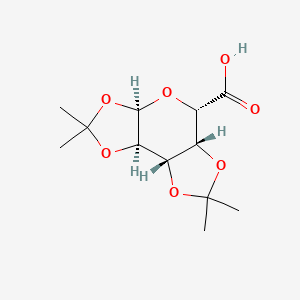
5-Aminometil-dibenzosuberano
Descripción general
Descripción
5-Aminomethyl-dibenzosuberane is a chemical compound with the linear formula C16H17N . It has a molecular weight of 223.32 . The IUPAC name for this compound is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethylamine .
Synthesis Analysis
The synthesis of 5-Aminomethyl-dibenzosuberane and its derivatives involves complex chemical reactions . One approach involves the conversion of an intermediate compound to an epoxide using dimethylsulfonium methylide (Corey’s reagent), followed by ring opening of the epoxide with various amines .Molecular Structure Analysis
The InChI code for 5-Aminomethyl-dibenzosuberane is 1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 5-Aminomethyl-dibenzosuberane are complex and involve multiple steps . For instance, the synthesis of disubstituted dibenzosuberane analogues involves a key Wittig coupling of a compound and 3-chlorobenzyl chloride .Physical and Chemical Properties Analysis
5-Aminomethyl-dibenzosuberane is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
“5-Aminometil-dibenzosuberano” se ha explorado por su potencial en el tratamiento del cáncer. Los investigadores han sintetizado nuevos compuestos uniendo 1H-1,2,3-triazol al dibenzosuberano, que mostraron una prometedora actividad antiproliferativa contra las líneas celulares HepG2 . Estos compuestos se evaluaron utilizando el ensayo MTT, y los estudios de acoplamiento molecular indicaron una alta afinidad de unión para el sitio activo de la proteína diana, lo que sugiere una posible vía para el desarrollo de nuevos fármacos anticancerígenos.
Aplicaciones Farmacológicas
En farmacología, los derivados del dibenzosuberano se han investigado por su potencial terapéutico. Los conjugados del dibenzosuberano, como los que tienen triazol, se han estudiado por sus propiedades de semejanza a fármacos y ADMET, lo que indica su idoneidad como agentes farmacológicos . Estos estudios son cruciales para el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados.
Biotecnología
El campo de la biotecnología ha visto la aplicación de derivados del dibenzosuberano en el desarrollo de compuestos bioactivos. Estos compuestos se han utilizado para crear nuevos conjugados con posibles aplicaciones en biosensores y nanoterapéuticos . Sus propiedades únicas podrían conducir a avances en la biotecnología médica, particularmente en la medicina diagnóstica y la terapia dirigida.
Ciencia de Materiales
En la ciencia de los materiales, “this compound” sirve como precursor para la síntesis de varios compuestos con posibles aplicaciones en la creación de nuevos materiales . Sus derivados se pueden utilizar para modificar las propiedades de los materiales, lo que lleva a innovaciones en el desarrollo de materiales inteligentes con funcionalidades específicas.
Ingeniería Química
La ingeniería química utiliza “this compound” en la síntesis de moléculas complejas. Su papel en la creación de nuevos compuestos con características específicas es vital para el avance de los procesos químicos y la producción de nuevos productos químicos . La versatilidad de este compuesto lo convierte en un activo valioso en el diseño y la optimización de las reacciones químicas.
Ciencia Ambiental
Los derivados de “this compound” tienen posibles aplicaciones en la ciencia ambiental, particularmente en el desarrollo de nanomateriales para la mejora ambiental . Estos materiales se pueden utilizar para el control de la contaminación, la purificación del agua y el desarrollo de tecnologías sostenibles que mitigan el impacto ambiental.
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been found that similar compounds, such as 1h-1,2,3-triazole tethered dibenzosuberane conjugates, have shown antiproliferative activity against hepg2 cell lines
Mode of Action
It is known that similar compounds interact with their targets, leading to antiproliferative activity . The compounds were found to have high binding affinity for the active site of the targeted protein
Biochemical Pathways
Similar compounds have been found to exhibit antiproliferative activity, suggesting that they may affect pathways related to cell proliferation
Pharmacokinetics
In silico drug-likeness prediction by the admet method has been explored with similar compounds
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against hepg2 cell lines
Action Environment
It is known that environmental factors can influence the action of many compounds
Análisis Bioquímico
Biochemical Properties
5-Aminomethyl-dibenzosuberane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 5-Aminomethyl-dibenzosuberane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Aminomethyl-dibenzosuberane has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .
Molecular Mechanism
At the molecular level, 5-Aminomethyl-dibenzosuberane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethyl-dibenzosuberane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminomethyl-dibenzosuberane remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of 5-Aminomethyl-dibenzosuberane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, in certain animal studies, high doses of 5-Aminomethyl-dibenzosuberane have been associated with toxic effects, highlighting the importance of dosage optimization .
Metabolic Pathways
5-Aminomethyl-dibenzosuberane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, 5-Aminomethyl-dibenzosuberane may influence amino acid metabolism by interacting with specific enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 5-Aminomethyl-dibenzosuberane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is essential for optimizing the delivery and efficacy of 5-Aminomethyl-dibenzosuberane in therapeutic applications .
Subcellular Localization
5-Aminomethyl-dibenzosuberane exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell. For instance, 5-Aminomethyl-dibenzosuberane may localize to the nucleus or mitochondria, where it can exert its effects on gene expression or metabolic processes .
Propiedades
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNPACNIAQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223725 | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-49-7, 69306-43-0 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69306-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)



![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)
![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)
![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)



